![molecular formula C15H22O4 B12623669 1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one CAS No. 919995-26-9](/img/structure/B12623669.png)
1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one is an organic compound with a complex structure that includes hydroxypropoxy and methoxyphenyl groups
Preparation Methods
The synthesis of 1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 3-chloropropanol to form 3-(3-hydroxypropoxy)-4-methoxyphenol. This intermediate is then reacted with 3-methylbutan-1-one under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxypropoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one can be compared with similar compounds such as 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]-ethanone-d3. While both compounds share similar structural features, they differ in their specific functional groups and overall molecular structure.
Properties
CAS No. |
919995-26-9 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-[3-(3-hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C15H22O4/c1-11(2)9-13(17)12-5-6-14(18-3)15(10-12)19-8-4-7-16/h5-6,10-11,16H,4,7-9H2,1-3H3 |
InChI Key |
UYBBUXYXCOBZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


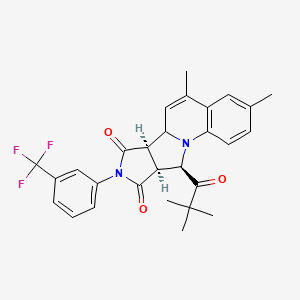
![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
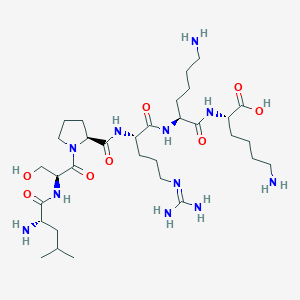
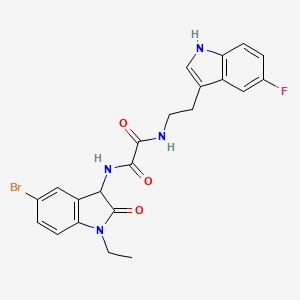

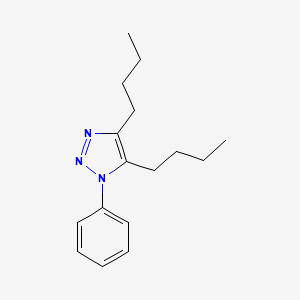

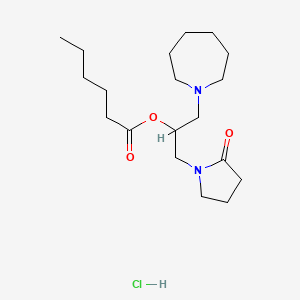
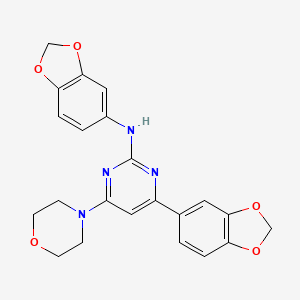

![Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate](/img/structure/B12623639.png)

![1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B12623652.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12623665.png)
